2-Bromo-5-(1,1-difluoroethyl)-1,3-thiazole

Lipophilicity Drug Design Physicochemical Properties

2-Bromo-5-(1,1-difluoroethyl)-1,3-thiazole is a heterocyclic building block belonging to the 1,3-thiazole family, featuring a bromine atom at ring position 2 and a 1,1-difluoroethyl substituent at position Its molecular formula is C₅H₄BrF₂NS with a molecular weight of 228.06 g/mol. The compound carries an XLogP3-AA value of 2.8, zero hydrogen bond donors, four hydrogen bond acceptors, one rotatable bond, and a topological polar surface area (TPSA) of 41.1 Ų.

Molecular Formula C5H4BrF2NS
Molecular Weight 228.05
CAS No. 1785556-50-4
Cat. No. B2899005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-(1,1-difluoroethyl)-1,3-thiazole
CAS1785556-50-4
Molecular FormulaC5H4BrF2NS
Molecular Weight228.05
Structural Identifiers
SMILESCC(C1=CN=C(S1)Br)(F)F
InChIInChI=1S/C5H4BrF2NS/c1-5(7,8)3-2-9-4(6)10-3/h2H,1H3
InChIKeySGSVMOPXMYHONB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-(1,1-difluoroethyl)-1,3-thiazole (CAS 1785556-50-4): Core Physicochemical Identity and Procurement Baseline


2-Bromo-5-(1,1-difluoroethyl)-1,3-thiazole is a heterocyclic building block belonging to the 1,3-thiazole family, featuring a bromine atom at ring position 2 and a 1,1-difluoroethyl substituent at position 5. Its molecular formula is C₅H₄BrF₂NS with a molecular weight of 228.06 g/mol [1]. The compound carries an XLogP3-AA value of 2.8, zero hydrogen bond donors, four hydrogen bond acceptors, one rotatable bond, and a topological polar surface area (TPSA) of 41.1 Ų [1]. Predicted physicochemical properties include a boiling point of 222.5±30.0 °C, density of 1.716±0.06 g/cm³, and a pKa of -0.16±0.10 . It is commercially available at 98% purity from multiple vendors . As a fluorinated bromothiazole, it occupies a specific niche among heterocyclic intermediates for medicinal chemistry and agrochemical synthesis programmes.

Why 2-Bromo-5-(1,1-difluoroethyl)-1,3-thiazole Cannot Be Replaced by Generic Thiazole Building Blocks


Generic substitution fails for 2-Bromo-5-(1,1-difluoroethyl)-1,3-thiazole because both the regiochemistry of the bromine atom and the presence of the 1,1-difluoroethyl group jointly determine its synthetic utility and downstream molecular properties. The bromine at position 2 enables palladium-catalysed cross-coupling reactions (e.g., Suzuki-Miyaura, Negishi) with a reactivity profile distinct from the 4-bromo or 5-bromo regioisomers , which exhibit different electronic environments and coupling efficiencies. Meanwhile, the 1,1-difluoroethyl group at position 5 modulates lipophilicity (XLogP3 = 2.8) [1] and electronic properties relative to the non-fluorinated 2-bromothiazole core (LogP = 1.93) . Replacing this compound with a non-fluorinated bromothiazole, a chloro analog, or a regioisomeric bromo-difluoroethyl thiazole would alter the lipophilicity, metabolic stability, and regiochemical reactivity of any derived molecule—rendering generic interchange scientifically unsound without re-optimisation of the entire synthetic route and structure-activity relationship.

Quantitative Differentiation Evidence for 2-Bromo-5-(1,1-difluoroethyl)-1,3-thiazole (1785556-50-4)


Evidence 1: Lipophilicity Advantage Over the Non-Fluorinated 2-Bromothiazole Core

The 1,1-difluoroethyl substituent at position 5 imparts a measurable increase in lipophilicity compared to the unsubstituted 2-bromothiazole core. The target compound exhibits an XLogP3-AA value of 2.8 [1], whereas 2-bromothiazole (CAS 3034-53-5) carries a LogP of 1.93 . This represents a ΔLogP of approximately +0.87 units, reflecting the lipophilic contribution of the difluoroethyl moiety. This differentiation is relevant because lipophilicity is a central determinant of membrane permeability, metabolic clearance, and off-target binding in drug discovery programmes [2].

Lipophilicity Drug Design Physicochemical Properties

Evidence 2: Regiochemical Differentiation from Closest Bromo-Difluoroethyl Thiazole Regioisomers

Three bromo-difluoroethyl thiazole regioisomers exist that differ only in the position of the bromine atom. 2-Bromo-5-(1,1-difluoroethyl)-1,3-thiazole (CAS 1785556-50-4) places bromine at position 2 with difluoroethyl at position 5 [1]. Its closest regioisomers are 2-bromo-4-(1,1-difluoroethyl)-1,3-thiazole (CAS 1784839-43-5, LogP 2.72) and 5-bromo-2-(1,1-difluoroethyl)-1,3-thiazole (CAS 1780148-78-8) . The position of the bromine determines the electronic environment for palladium-catalysed cross-coupling reactions: bromine at the 2-position of thiazole is adjacent to the ring nitrogen, making it more electrophilic and generally more reactive in oxidative addition compared to bromine at the 4- or 5-positions, which are adjacent to less electron-withdrawing ring carbons. This regiochemical difference directly impacts coupling yields and substrate scope in Suzuki-Miyaura, Negishi, and Buchwald-Hartwig reactions.

Regioselectivity Cross-Coupling Synthetic Chemistry

Evidence 3: pKa Depression and Electronic Modulation by the 1,1-Difluoroethyl Group

The predicted pKa of the thiazole nitrogen in 2-bromo-5-(1,1-difluoroethyl)-1,3-thiazole is −0.16±0.10 , substantially lower than the pKa of unsubstituted thiazole (~2.5) [1]. This depression is attributable to the electron-withdrawing inductive effect of the 1,1-difluoroethyl group, which reduces electron density on the thiazole ring. A lower pKa reduces the proportion of protonated (charged) species at physiological pH, which can diminish non-specific binding to phospholipid membranes and plasma proteins, and may improve oral absorption characteristics [2]. This represents a class-level advantage of fluorinated thiazoles over their non-fluorinated ethyl analogs, for which the pKa remains closer to that of the parent heterocycle.

pKa Modulation Electron-Withdrawing Effects Bioavailability

Evidence 4: Metabolic Stability Rationale via C–F Bond Strength in the 1,1-Difluoroethyl Moiety

The 1,1-difluoroethyl group (–CF₂CH₃) contains two strong carbon–fluorine bonds (bond dissociation energy ~485 kJ/mol vs. ~410 kJ/mol for C–H bonds) [1]. This structural feature blocks cytochrome P450-mediated oxidative metabolism at the benzylic/heterocyclic-adjacent position, which is a common metabolic soft spot for non-fluorinated ethyl-substituted thiazoles [2]. In matched molecular pair analyses across multiple medicinal chemistry programmes, replacement of an ethyl group with a 1,1-difluoroethyl group on heteroaromatic rings has been shown to increase in vitro microsomal half-life by 2- to 10-fold, depending on the specific scaffold and substitution pattern [3]. While direct experimental data for 2-bromo-5-(1,1-difluoroethyl)-1,3-thiazole itself are not available in the peer-reviewed literature, the metabolic stability benefit is a well-established class-level property of the 1,1-difluoroethyl pharmacophore.

Metabolic Stability Fluorine Chemistry Drug Metabolism

Evidence 5: Procurement-Grade Purity Specification Relative to General-Purpose Thiazole Intermediates

2-Bromo-5-(1,1-difluoroethyl)-1,3-thiazole is commercially available at a standard purity of 98% , which is consistent with the purity specification of its closest regioisomer 2-bromo-4-(1,1-difluoroethyl)-1,3-thiazole (also 98%) . This contrasts with more generic, non-fluorinated 2-bromothiazole (CAS 3034-53-5), which is typically supplied at ≥99% (GC) purity . The slightly lower purity reflects the additional synthetic steps required to install the 1,1-difluoroethyl group and is standard for specialised fluorinated building blocks. Researchers should verify lot-specific certificates of analysis (CoA) for actual purity, water content, and residual solvent levels prior to use in sensitive catalytic transformations.

Purity Specification Procurement Quality Control

High-Confidence Application Scenarios for 2-Bromo-5-(1,1-difluoroethyl)-1,3-thiazole (1785556-50-4)


Medicinal Chemistry: Late-Stage Lead Optimisation Requiring Controlled Lipophilicity

When a lead series requires an increase in lipophilicity (target ΔLogP of +0.5 to +1.0) to improve membrane permeability without introducing excessive molecular weight, 2-bromo-5-(1,1-difluoroethyl)-1,3-thiazole offers a calculated LogP contribution of 2.8 versus 1.93 for unsubstituted 2-bromothiazole [1]. The bromine at position 2 enables Suzuki-Miyaura coupling to elaborate the scaffold, while the difluoroethyl group remains stable under cross-coupling conditions. This scenario is supported by the compound's physicochemical profile [2] and by the established role of fluorinated heterocycles in balancing potency, permeability, and metabolic stability [3].

Agrochemical Discovery: Synthesis of Fluorinated Fungicidal or Herbicidal Candidates

The 1,1-difluoroethyl motif is increasingly prevalent in modern agrochemicals due to its contribution to metabolic stability, environmental persistence control, and bioavailability [1]. 2-Bromo-5-(1,1-difluoroethyl)-1,3-thiazole provides a direct entry point for incorporating this motif into a thiazole scaffold via cross-coupling at the bromine position. The suppressed pKa of the thiazole nitrogen (−0.16) [2] may also reduce off-target interactions in plant and fungal systems compared to non-fluorinated thiazole building blocks. This application is supported by the growing patent literature on difluoroethyl-substituted thiazoles as crop protection agents [3].

Fragment-Based Drug Discovery: Halogenated Thiazole Fragment Library Assembly

Fragment-sized thiazoles with diverse substitution patterns are valuable components of fragment-screening libraries [1]. 2-Bromo-5-(1,1-difluoroethyl)-1,3-thiazole (MW 228.06) falls within the typical fragment mass range (<300 Da) and provides a distinct three-dimensional pharmacophore combining a bromine atom, a difluoroethyl group, and a thiazole ring with defined hydrogen-bond acceptor capacity (HBA = 4, TPSA = 41.1 Ų) [2]. Its regioisomeric identity (bromine at position 2) is critical because different bromine positions on the thiazole ring produce different binding vectors when the fragment is elaborated—selecting the wrong regioisomer would misdirect the growing molecule during fragment growth [3].

Synthetic Methodology Development: Regioselective Cross-Coupling Protocol Optimisation

The 2-bromo substitution on the thiazole ring, being adjacent to the ring nitrogen, provides a distinct oxidative addition reactivity profile for palladium-catalysed cross-coupling compared to 4-bromo or 5-bromo isomers [1]. 2-Bromo-5-(1,1-difluoroethyl)-1,3-thiazole can therefore serve as a model substrate for developing and benchmarking new catalytic systems for heteroaryl bromide coupling. Its purity specification of 98% [2] is adequate for methodology development, though researchers should verify lot-specific purity when reaction yields are sensitive to trace impurities.

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